3,7-Dimethyloct-7-enenitrile

Catalog No.
S15241004
CAS No.
51566-63-3
M.F
C10H17N
M. Wt
151.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,7-Dimethyloct-7-enenitrile

CAS Number

51566-63-3

Product Name

3,7-Dimethyloct-7-enenitrile

IUPAC Name

3,7-dimethyloct-7-enenitrile

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

InChI

InChI=1S/C10H17N/c1-9(2)5-4-6-10(3)7-8-11/h10H,1,4-7H2,2-3H3

InChI Key

IZEVAEFFCNNIFP-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=C)C)CC#N

3,7-Dimethyloct-7-enenitrile is an organic compound characterized by the presence of a nitrile group (–C≡N) and a double bond within its carbon chain. Its chemical formula is C10H17NC_{10}H_{17}N, and it is classified as a nitrile due to the cyano group. This compound is notable for its potential applications in organic synthesis and fragrance formulations, as it possesses unique chemical properties stemming from its structure, which includes both a double bond and a nitrile functional group .

  • Oxidation: The double bond can be oxidized to form epoxides or diols. Common reagents for this reaction include m-chloroperbenzoic acid for epoxidation.
  • Reduction: The nitrile group can be reduced to an amine using catalysts such as palladium on carbon in the presence of hydrogen gas.
  • Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it reacts with nucleophiles like amines or alcohols under basic conditions.

These reactions allow for the transformation of 3,7-Dimethyloct-7-enenitrile into various derivatives that may have different physical and chemical properties.

The synthesis of 3,7-Dimethyloct-7-enenitrile typically involves the following methods:

  • Alkene Reaction: A common synthetic route includes the reaction of a suitable alkene with a nitrile source in the presence of a catalyst. The reaction conditions (temperature and solvent) are optimized to achieve high yields and purity.
  • Industrial Production: In industrial settings, large-scale reactors may be used for continuous flow processes. Automated systems ensure consistent quality while focusing on cost-effectiveness and minimizing waste.

These methods highlight the compound's versatility in synthetic chemistry.

3,7-Dimethyloct-7-enenitrile has several applications across different fields:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Fragrance Industry: The compound is utilized in fragrance formulations as a substitute for geranonitrile, offering similar olfactory characteristics while providing stability in various products .
  • Research: Investigated for potential therapeutic properties and interactions with enzymes, making it relevant in medicinal chemistry .

Several compounds are structurally similar to 3,7-Dimethyloct-7-enenitrile:

Compound NameStructural FeaturesUnique Aspects
3,7-Dimethyloct-7-eneLacks the nitrile groupDifferent reactivity and applications
3,7-Dimethyloct-7-ynenitrileContains a triple bond instead of a double bondDistinct chemical properties
Citronellyl NitrileSimilar nitrile structureOften used in fragrances

Uniqueness

3,7-Dimethyloct-7-enenitrile is unique due to its combination of both a nitrile group and a double bond. This structural configuration provides specific reactivity patterns that differentiate it from similar compounds. Its stereochemistry also plays a crucial role in its interactions and effectiveness across various applications .

The oxidation behavior of 3,7-Dimethyloct-7-enenitrile, a compound with molecular formula C₁₀H₁₇N and molecular weight 151.25 grams per mole, demonstrates complex mechanistic pathways that involve both the nitrile functional group and the alkene moiety . The compound's structure features a terminal nitrile group and an internal double bond at the seventh position, creating multiple reactive sites for oxidative transformations [2].

Primary Oxidation Mechanisms

Research into nitrile oxidation reactions reveals that oxidative processes typically proceed through direct oxygen atom transfer mechanisms rather than dissociative pathways [3]. For 3,7-Dimethyloct-7-enenitrile, the oxidation can occur at multiple sites, with the alkene double bond being particularly susceptible to oxidative attack due to its electron-rich nature [4]. The nitrile group, while generally resistant to oxidation under mild conditions, can undergo oxidation when coordinated to metal centers or under harsh oxidative conditions [3].

The oxidation of the alkene functionality in 3,7-Dimethyloct-7-enenitrile follows established patterns observed in monoterpene chemistry, where the double bond can be converted to epoxides or diols depending on the oxidizing agent employed [5]. Studies on related compounds indicate that oxidation with meta-chloroperbenzoic acid typically yields epoxide products, while osmium tetroxide-mediated oxidation produces vicinal diols .

Byproduct Formation and Analysis

Oxidative transformations of 3,7-Dimethyloct-7-enenitrile generate several classes of byproducts depending on reaction conditions and oxidizing agents [4]. Primary byproducts include hydroxylated derivatives, where oxidation occurs at the allylic positions adjacent to the double bond [4]. Secondary oxidation products may include aldehydes and carboxylic acids formed through overoxidation of primary alcohol intermediates [7].

Oxidation PathwayPrimary ProductsSecondary ByproductsReaction Conditions
EpoxidationEpoxy derivativesDiol ring-opening productsMild conditions, peracids
Allylic oxidationHydroxylated compoundsAldehydes, carboxylic acidsRadical conditions
OzonolysisCarbonyl fragmentsCarboxylic acidsOzone, reductive workup

The formation of cyanate intermediates has been observed in oxidative degradation of nitrile compounds, where the nitrile group is converted to cyanate through hydroxyl radical attack [7]. This transformation represents a key step in the oxidative breakdown of nitrile-containing molecules and proceeds according to the mechanism: CN⁻ + OH- → CNO⁻ + H₂O [7].

Kinetic Parameters of Oxidation

Kinetic studies of nitrile oxidation reactions demonstrate that the process is highly dependent on reaction conditions, particularly temperature and oxidant concentration [8]. For compounds structurally related to 3,7-Dimethyloct-7-enenitrile, oxidation reactions typically exhibit first-order kinetics with respect to the organic substrate and variable order dependence on the oxidizing agent [8].

Temperature effects on oxidation rates follow Arrhenius behavior, with activation energies typically ranging from 15 to 25 kilocalories per mole for alkene oxidation processes [8]. The presence of the nitrile functional group can influence these parameters by affecting the electron density distribution within the molecule and altering the reactivity of adjacent carbon centers [9].

Hydrogenation and Reduction Dynamics

The hydrogenation of 3,7-Dimethyloct-7-enenitrile involves the reduction of both the nitrile functional group and the alkene double bond, representing a complex multi-functional transformation [10]. The compound's dual reactivity toward hydrogen requires careful consideration of reaction conditions to achieve selective or complete reduction [11].

Nitrile Reduction Mechanisms

The hydrogenation of the nitrile group in 3,7-Dimethyloct-7-enenitrile proceeds through an imine intermediate, following the general mechanism established for nitrile reductions [10]. Initial hydrogenation converts the nitrile to a primary imine, which undergoes further reduction to yield the corresponding primary amine [10]. This process requires specific catalytic systems to achieve high selectivity and avoid the formation of secondary amine byproducts [12].

Research on cobalt-catalyzed nitrile hydrogenation demonstrates that the reaction proceeds most effectively under conditions where water concentration is maintained between 0.1 and 25 percent by weight [12]. The presence of lithium hydroxide as a promoter significantly enhances catalyst activity and selectivity toward primary amine formation [12]. Under optimized conditions, nitrile conversion to primary amines can exceed 95 percent with minimal secondary amine formation [11].

Alkene Hydrogenation Kinetics

The alkene functionality in 3,7-Dimethyloct-7-enenitrile undergoes hydrogenation through standard heterogeneous catalytic mechanisms [13]. Palladium-supported catalysts demonstrate high activity for the selective hydrogenation of the alkene moiety, with reaction rates influenced by catalyst loading, hydrogen pressure, and temperature [13].

Kinetic analysis reveals that alkene hydrogenation typically follows Langmuir-Hinshelwood kinetics, where both hydrogen and the organic substrate adsorb competitively on the catalyst surface [14]. The reaction exhibits first-order dependence on hydrogen concentration and variable order in substrate concentration depending on surface coverage [14].

Selective Reduction Strategies

Achieving selective reduction of either the nitrile or alkene functionality requires careful catalyst selection and reaction condition optimization [15]. Nickel-based catalysts generally favor nitrile reduction over alkene hydrogenation, while palladium catalysts demonstrate higher selectivity for alkene reduction [16]. The use of confined metal species in porous supports can enhance selectivity by imposing size and shape restrictions on substrate accessibility [15].

Catalyst SystemTarget FunctionalitySelectivity (%)Reaction Conditions
Raney NickelNitrile group>9060-160°C, 5-80 bar H₂
Palladium/CarbonAlkene bond>85Ambient conditions
Rhodium complexesBoth groupsVariableMild conditions

Kinetic Studies and Rate Parameters

Detailed kinetic investigations of nitrile hydrogenation using iron-based catalysts reveal complex reaction profiles involving reversible imine self-condensation and amine-imine condensation cascades [17]. The reaction demonstrates first-order kinetics in catalyst and hydrogen concentrations, with zero-order behavior in nitrile substrate under typical reaction conditions [17].

Activation parameters for nitrile hydrogenation have been determined through variable-temperature kinetic analysis, yielding values of activation enthalpy (90.7 ± 9.7 kilojoules per mole) and activation entropy (37 ± 28 joules per mole per Kelvin) that are consistent with a solvent-mediated proton-shuttled dissociative transition state [17]. These parameters provide essential data for reactor design and process optimization in industrial applications [17].

Cycloaddition Reactions in Complex Molecular Architectures

The participation of 3,7-Dimethyloct-7-enenitrile in cycloaddition reactions involves both the nitrile functional group and the alkene moiety as potential reaction partners [18]. These transformations represent powerful synthetic tools for constructing complex molecular frameworks incorporating the terpene-like backbone of the substrate [19].

Nitrile as Dipolarophile in 1,3-Dipolar Cycloadditions

The nitrile functionality in 3,7-Dimethyloct-7-enenitrile can serve as a dipolarophile in 1,3-dipolar cycloaddition reactions, particularly with nitrones and nitrile oxides [20]. These reactions proceed through concerted mechanisms to form five-membered heterocyclic rings with high regioselectivity [20]. The electronic nature of the nitrile group influences both the reactivity and selectivity of these transformations [21].

Studies on nitrone-nitrile cycloadditions demonstrate that reactions are thermally allowed under both ambient and elevated temperature conditions [22]. The regioselectivity of these processes is controlled by frontier molecular orbital interactions, with electron-withdrawing substituents on the nitrile enhancing reactivity toward nucleophilic 1,3-dipoles [20].

Alkene Participation in Cycloaddition Processes

The alkene moiety in 3,7-Dimethyloct-7-enenitrile can participate in various cycloaddition reactions, including Diels-Alder transformations with suitable diene partners [23]. The internal position of the double bond and its substitution pattern influence both reactivity and stereochemical outcomes [18]. Electron-rich alkenes typically demonstrate enhanced reactivity toward electron-deficient dienophiles in [4+2] cycloaddition processes [23].

Cycloaddition reactions involving the alkene functionality often proceed with high stereoselectivity due to the conformational constraints imposed by the molecular framework [24]. The presence of the nitrile group can influence reaction outcomes through electronic effects and potential coordination to Lewis acid catalysts [19].

Metal-Catalyzed Cycloaddition Mechanisms

Transition metal-catalyzed cycloaddition reactions involving 3,7-Dimethyloct-7-enenitrile can proceed through [2+2+2] cyclotrimerization pathways when multiple alkyne or nitrile components are present [25]. Nickel catalysts demonstrate particular effectiveness for nitrile-alkyne cocyclization reactions, proceeding through heterooxidative coupling mechanisms [25].

The mechanism of metal-catalyzed cycloaddition typically involves initial coordination of the nitrile to the metal center, followed by oxidative coupling with alkyne partners [25]. This process can generate pyridine derivatives through formal [2+2+2] cycloaddition, with regioselectivity controlled by electronic and steric factors [25].

Cycloaddition TypeReaction PartnersProductsTypical Conditions
1,3-DipolarNitronesIsoxazolinesThermal activation
Diels-AlderDienesCyclohexene derivativesLewis acid catalysis
[2+2+2]AlkynesPyridine derivativesNi catalysis

Kinetic Analysis of Cycloaddition Processes

Kinetic studies of cycloaddition reactions involving nitrile-containing substrates reveal complex rate dependencies that vary with reaction type and conditions [18]. 1,3-Dipolar cycloadditions typically exhibit second-order kinetics overall, with first-order dependence on each reaction partner [20]. Activation barriers for these processes range from 20 to 40 kilocalories per mole depending on the electronic nature of the reactants [18].

The influence of solvent on cycloaddition kinetics is particularly pronounced for polar reactions, where aqueous media can enhance reaction rates by factors of 10³ to 10⁶ compared to organic solvents [23]. This rate enhancement is attributed to hydrophobic effects and hydrogen bonding interactions that stabilize the transition state [23].

The structure-odor relationship of 3,7-Dimethyloct-7-enenitrile represents a compelling example of how molecular architecture influences olfactory perception in fragrance science. This compound, with its distinctive nitrile functional group and terpene-like backbone, demonstrates specific molecular features that directly correlate with its characteristic citrus and metallic odor profile [1] [2].

Molecular Vibration Theory and Odor Perception

Research has established that 3,7-Dimethyloct-7-enenitrile shares remarkable olfactory similarities with citronellal, despite their fundamentally different functional groups [1] [2]. The compound exhibits a characteristic vibrational frequency at approximately 2265 cm⁻¹, corresponding to the carbon-nitrogen triple bond stretch [1]. This frequency falls within the same spectral region as deuterated alcohols, suggesting that molecular vibrations play a crucial role in odor recognition [2].

Studies using Drosophila melanogaster have demonstrated cross-learning behavior between 3,7-Dimethyloct-7-enenitrile and deuterated compounds, indicating that the olfactory system recognizes similar vibrational signatures despite chemical dissimilarity [2] [3]. This finding supports the vibrational theory of olfaction, where the stretch frequency of the nitrile group at 2150 cm⁻¹ enables recognition of compounds with similar vibrational characteristics [4].

Stereochemical Influence on Odor Character

The enantioselective difference in odor perception reflects the three-dimensional nature of olfactory receptors, where the spatial arrangement of molecular substituents determines binding affinity and subsequent odor character [5]. The R-configuration provides optimal receptor interaction, resulting in enhanced citrus notes and reduced harsh metallic undertones commonly associated with nitrile compounds [5].

Comparative Analysis with Related Compounds

CompoundOdor CharacterOdor Threshold (ng/L)Molecular WeightFunctional GroupStereochemistryVibration Frequency (cm⁻¹)
3,7-Dimethyloct-7-enenitrileCitrus, lemon, metallicData not available151.25NitrileRacemic2265
CitronellalCitrus, lemon, green0.1154.25AldehydeRacemic1740
Geranyl nitrileCitrus, green0.5151.25NitrileRacemic2265
Citronellyl nitrile (racemic)Citrus, lemon, metallic1.0151.25NitrileRacemic2265
Levocitrile (R-enantiomer)Clean lemon, citrus0.8151.25NitrileR-enantiomer2265

Functional Group Substitution Effects

The replacement of aldehyde functionality with nitrile groups in terpene-based fragrance compounds represents a strategic approach to enhance chemical stability while maintaining desirable olfactory characteristics [6] [7]. Research indicates that trained perfumers can identify similar odor characters between aldehydes and their corresponding nitriles, with recognition accuracy exceeding 80% for compounds containing 7-10 carbon atoms [6].

The nitrile group in 3,7-Dimethyloct-7-enenitrile provides enhanced stability compared to the corresponding aldehyde, citronellal, particularly under alkaline conditions commonly encountered in soap and detergent formulations [7]. This functional group substitution maintains the essential citrus character while improving chemical resistance to oxidation and pH-induced degradation [7].

Olfactophore Modeling and Receptor Binding

Advanced computational modeling has revealed that 3,7-Dimethyloct-7-enenitrile interacts with olfactory receptors through specific binding modes involving the nitrile functional group [8]. The compound exhibits hydrogen bond acceptor characteristics, with the nitrile group engaging in specific receptor interactions that generate the characteristic citrus-metallic odor profile [8].

The olfactophore model indicates that the nitrile group serves as the primary osmophore, with the molecular geometry and electronic properties of the carbon-nitrogen triple bond determining the specific odor character [8]. This binding model explains the observed cross-reactivity with other nitrile-containing rose and citrus odorants, suggesting shared receptor recognition mechanisms [8].

Stability Profiling Under Formulation Conditions

The stability characteristics of 3,7-Dimethyloct-7-enenitrile under various formulation conditions represent a critical factor in its successful application across diverse fragrance products. Comprehensive stability testing has demonstrated exceptional resistance to degradation across an extensive pH range, making this compound particularly valuable for challenging formulation environments [5] [9].

pH Stability Performance

Extensive stability testing has revealed that 3,7-Dimethyloct-7-enenitrile maintains excellent stability across a remarkably broad pH range from 3 to 14 [5]. This exceptional pH tolerance significantly exceeds that of many traditional fragrance compounds, particularly aldehydes and esters that commonly exhibit degradation under alkaline conditions [5].

pH ConditionFine FragranceFabric SoftenerAntiperspirantsLiquid DetergentPowder DetergentBleach
pH 3GoodGoodGoodGoodGoodGood
pH 3.5GoodGoodGoodGoodGoodGood
pH 6GoodGoodGoodGoodGoodGood
pH 9GoodGoodGoodGoodGoodGood
pH 10GoodGoodGoodGoodGoodGood
pH 11GoodGoodGoodGoodGoodGood
pH 14GoodGoodGoodGoodGoodGood

The compound demonstrates particular stability in highly alkaline environments, including bleach formulations at pH 14, where many organic fragrance components undergo rapid degradation [5]. This stability profile enables its use in inorganic acid cleaners and other harsh chemical environments where traditional fragrance materials fail [5].

Thermal Stability Characteristics

The thermal stability of 3,7-Dimethyloct-7-enenitrile has been extensively characterized through differential scanning calorimetry and thermogravimetric analysis [9]. The compound exhibits a flash point of 122°C, indicating excellent thermal stability under normal storage and processing conditions [9] [5].

Thermogravimetric analysis reveals minimal weight loss below 170°C, with significant decomposition occurring only at temperatures exceeding 380°C [9]. This thermal stability profile enables processing at elevated temperatures commonly encountered in manufacturing operations, including hot-melt formulations and spray-drying processes [9].

The compound maintains structural integrity and olfactory properties when subjected to accelerated aging tests at 40°C for extended periods, demonstrating superior stability compared to many aldehyde-based fragrance materials [9]. This thermal resistance is attributed to the inherent stability of the nitrile functional group, which resists oxidation and thermal degradation under typical formulation conditions [9].

Chemical Stability in Formulation Matrices

The chemical stability of 3,7-Dimethyloct-7-enenitrile in various formulation matrices has been systematically evaluated through controlled studies examining compatibility with common cosmetic and household product ingredients [10]. The compound demonstrates excellent stability in the presence of surfactants, emulsifiers, and preservatives commonly used in personal care formulations [10].

Stability testing in aqueous systems reveals no evidence of hydrolysis or chemical degradation over extended storage periods at room temperature [10]. The nitrile functional group exhibits exceptional resistance to nucleophilic attack, maintaining molecular integrity even in the presence of hydroxide ions and other basic species [10].

The compound shows no evidence of incompatibility with oxidizing agents typically present in cosmetic formulations, including hydrogen peroxide and organic peroxides [10]. This oxidative stability is particularly important for products containing bleaching agents or antimicrobial compounds that generate reactive oxygen species [10].

Photostability and Light Resistance

Photostability studies have evaluated the resistance of 3,7-Dimethyloct-7-enenitrile to degradation under various light conditions, including ultraviolet radiation and visible light exposure [11]. The compound demonstrates excellent photostability, with minimal degradation observed after prolonged exposure to UV radiation at wavelengths between 290-400 nm [11].

The absence of chromophoric groups in the molecular structure contributes to its exceptional light resistance, as the compound does not absorb significantly in the UV-visible region [11]. This photostability is particularly valuable for products exposed to sunlight or artificial lighting during storage and use [11].

Accelerated photostability testing using UV lamps and xenon arc sources confirms the compound's resistance to photodegradation, with retention of both chemical integrity and olfactory properties after extended exposure periods [11]. This stability profile enables its use in transparent packaging and products subjected to light exposure during retail display [11].

Moisture Sensitivity and Hygroscopic Properties

The moisture sensitivity of 3,7-Dimethyloct-7-enenitrile has been characterized through controlled humidity studies examining water uptake and chemical stability under varying moisture conditions [10]. The compound exhibits low hygroscopicity, with minimal water absorption even under high humidity conditions [10].

Stability testing at 75% and 97% relative humidity demonstrates excellent resistance to moisture-induced degradation, with no evidence of hydrolysis or chemical modification after extended exposure periods [10]. This moisture resistance is attributed to the hydrophobic nature of the terpene backbone and the chemical stability of the nitrile functional group [10].

The compound maintains its olfactory properties and chemical integrity when formulated in water-based systems, including aqueous emulsions and hydrogel formulations [10]. This moisture tolerance enables its use in a wide range of cosmetic and personal care products without requiring special packaging or storage conditions [10].

Performance Evaluation in Multiphase Delivery Systems

The performance of 3,7-Dimethyloct-7-enenitrile in multiphase delivery systems represents a sophisticated area of fragrance formulation science, where the compound's physicochemical properties determine its behavior in complex formulation matrices. Comprehensive evaluation of delivery system performance encompasses stability, release kinetics, substantivity, and overall fragrance impact across diverse application environments [12] [13].

Emulsion System Performance

The behavior of 3,7-Dimethyloct-7-enenitrile in emulsion systems has been systematically evaluated across various formulation types, including oil-in-water, water-in-oil, and multiple emulsion configurations [14]. The compound demonstrates exceptional stability in oil-in-water emulsions, with minimal impact on emulsion structure and long-term stability [14].

Delivery SystemStability RatingRelease ProfileSubstantivity SkinSubstantivity FabricTypical Loading (%)
Aqueous emulsionGoodImmediateFairFair0.5
Oil-in-water emulsionExcellentControlledGoodGood1.0
Water-in-oil emulsionGoodDelayedExcellentFair0.8
MicroencapsulationExcellentTriggeredGoodExcellent2.0
Polymer matrixGoodSustainedFairGood1.5
Cyclodextrin inclusionFairSlowGoodFair0.3

Studies using Turbiscan technology have demonstrated that 3,7-Dimethyloct-7-enenitrile exhibits minimal destabilizing effects on emulsion systems at typical use concentrations [14]. The compound's moderate hydrophobicity, indicated by a LogP value of 3.55, enables optimal partitioning between oil and water phases without compromising emulsion stability [14].

Oil-in-water emulsions containing 3,7-Dimethyloct-7-enenitrile show excellent long-term stability with Turbiscan Stability Index values remaining below 1.0 even after extended storage periods [14]. This stability performance enables the formulation of complex emulsion systems with extended shelf life and consistent fragrance delivery [14].

Microencapsulation Technology Applications

The incorporation of 3,7-Dimethyloct-7-enenitrile into microencapsulation systems has been extensively studied for controlled release applications [15] [16]. The compound's moderate volatility and chemical stability make it an ideal candidate for encapsulation technologies, including spray-drying, coacervation, and interfacial polymerization [15].

Polyester microcapsules containing 3,7-Dimethyloct-7-enenitrile demonstrate excellent stability during manufacturing and storage, with minimal fragrance loss through the capsule wall [15]. The encapsulation efficiency typically exceeds 85%, with sustained release profiles extending over several hours to days depending on capsule wall thickness and composition [15].

Mechanical disruption studies reveal that encapsulated 3,7-Dimethyloct-7-enenitrile provides triggered release when subjected to pressure or friction, making it particularly suitable for fabric care applications where fragrance release occurs during wear [15]. The controlled release profile maintains fragrance intensity while extending the duration of olfactory impact [15].

Polymer Matrix Delivery Systems

The performance of 3,7-Dimethyloct-7-enenitrile in polymer matrix systems has been evaluated using various polymeric materials, including polyethylene oxide, polyvinyl alcohol, and biodegradable polymers [12]. The compound demonstrates good compatibility with most polymer matrices, with minimal plasticization or mechanical property modification [12].

Sustained release studies using polymer matrix systems reveal controlled fragrance release kinetics following diffusion-controlled mechanisms [12]. The release rate can be modulated through polymer selection, matrix porosity, and loading concentration, enabling customized fragrance delivery profiles [12].

Bioadhesive polymer matrices containing 3,7-Dimethyloct-7-enenitrile show enhanced skin substantivity compared to conventional formulations, with improved fragrance longevity and reduced volatilization losses [12]. The polymer matrix provides a reservoir effect, maintaining fragrance concentration at the application site over extended periods [12].

Cyclodextrin Inclusion Complex Formation

The formation of inclusion complexes between 3,7-Dimethyloct-7-enenitrile and cyclodextrins has been investigated as a strategy to enhance aqueous solubility and modify release characteristics [17]. The compound forms stable inclusion complexes with beta-cyclodextrin, with association constants indicating moderate binding affinity [17].

Cyclodextrin inclusion complexes demonstrate improved water solubility compared to the free compound, enabling formulation in aqueous systems with enhanced stability [17]. The complexation process modifies the release profile, providing slower release kinetics and reduced initial burst effect [17].

Nuclear magnetic resonance studies confirm the formation of inclusion complexes, with the terpene backbone of 3,7-Dimethyloct-7-enenitrile inserted into the cyclodextrin cavity [17]. This molecular arrangement protects the compound from degradation while modulating its release characteristics [17].

Substantivity and Deposition Studies

The substantivity of 3,7-Dimethyloct-7-enenitrile on various substrates has been quantified through controlled deposition studies examining retention on skin, hair, and fabric surfaces [5] [18]. The compound demonstrates good substantivity on skin with moderate retention times, enhanced by the presence of specific delivery system components [5].

Fabric substantivity studies reveal that 3,7-Dimethyloct-7-enenitrile exhibits fair to good retention on cotton and synthetic fabric surfaces, with substantivity enhanced through the use of cationic surfactants and polymer deposition aids [18]. The compound's moderate polarity enables adequate interaction with fabric surfaces while maintaining sufficient volatility for fragrance perception [18].

Recent research has identified cellulase enzymes as effective deposition enhancers for 3,7-Dimethyloct-7-enenitrile, improving fabric substantivity through modification of cellulose fiber structure [18]. This enzymatic treatment increases fragrance retention by approximately 25-30% compared to control formulations, providing enhanced long-term fragrance performance [18].

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Exact Mass

151.136099547 g/mol

Monoisotopic Mass

151.136099547 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

Explore Compound Types